methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate typically involves multiple steps. The process begins with the protection of hydroxyl groups using acetic anhydride to form acetates. Subsequent steps include the introduction of the carbamate group using tert-butyl chloroformate and the nitro group via nitration reactions. The final product is obtained through esterification and purification processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) are commonly used.
Reduction: Acidic or basic hydrolysis conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Substitution: Nucleophiles like amines or alcohols can be used to replace acetyl groups.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe for studying enzyme activity and protein interactions.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate exerts its effects involves the interaction of its functional groups with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamate group can be hydrolyzed to release active amines that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
- Methyl (2S,3AS,5R,6S,7AS)-6-hydroxy-5-(1-methoxy-1-methylethoxy)-2,6-dimethyl-3A-(phenylsulfonyl)octahydro-1H-indene-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C33H38N2O17 |
---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C33H38N2O17/c1-17(36)46-25-26(47-18(2)37)28(48-19(3)38)30(51-27(25)29(39)44-7)50-24-13-8-20(14-21(24)15-34-31(40)52-33(4,5)6)16-45-32(41)49-23-11-9-22(10-12-23)35(42)43/h8-14,25-28,30H,15-16H2,1-7H3,(H,34,40)/t25-,26-,27-,28+,30+/m0/s1 |
InChI Key |
LEOCYFNAZOZZCR-RKBVRRORSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CNC(=O)OC(C)(C)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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